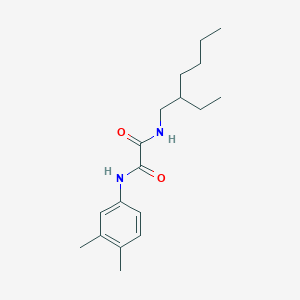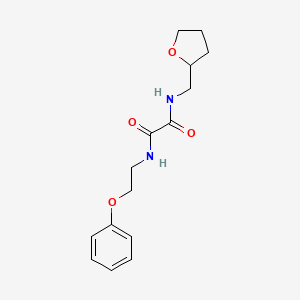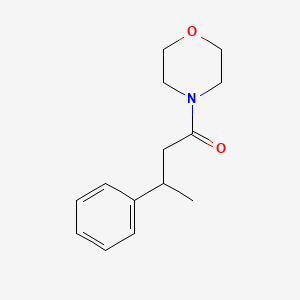![molecular formula C25H24Cl2N2O5 B3975755 N-(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3975755.png)
N-(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2,5-dimethoxyphenyl)benzamide
Vue d'ensemble
Description
N-(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2,5-dimethoxyphenyl)benzamide is a chemical compound that is commonly referred to as JNJ-42165279. It is a potent and selective antagonist of the orexin-2 receptor, which is a G-protein-coupled receptor that is involved in the regulation of sleep and wakefulness. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of sleep disorders and other related conditions.
Mécanisme D'action
JNJ-42165279 acts as a selective antagonist of the orexin-2 receptor, which is primarily expressed in the brain regions that are involved in the regulation of sleep and wakefulness. The compound binds to the receptor and prevents the activation of downstream signaling pathways, resulting in a reduction in wakefulness and an increase in sleep duration.
Biochemical and Physiological Effects
JNJ-42165279 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of sleep-wake cycles, and the modulation of stress responses. The compound has been shown to increase the levels of GABA, a key neurotransmitter that is involved in the regulation of sleep and anxiety, and to reduce the levels of orexin, a neuropeptide that is involved in the promotion of wakefulness.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-42165279 has several advantages for use in laboratory experiments, including its high potency and selectivity, which make it an ideal tool for studying the orexin-2 receptor and its downstream signaling pathways. However, the compound also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on JNJ-42165279, including the development of new formulations that improve its solubility and bioavailability, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other areas, such as anxiety and depression. Additionally, further studies are needed to fully elucidate the mechanisms of action of JNJ-42165279 and to identify potential side effects and safety concerns associated with its use.
Applications De Recherche Scientifique
JNJ-42165279 has been extensively studied in preclinical models, and its potential therapeutic applications have been investigated in various areas, including sleep disorders, anxiety, depression, and addiction. In particular, the compound has shown promising results in the treatment of insomnia, narcolepsy, and other sleep-related disorders, where it has been shown to increase sleep duration and improve sleep quality.
Propriétés
IUPAC Name |
N-[4-[4-(2,4-dichlorophenoxy)butanoylamino]-2,5-dimethoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N2O5/c1-32-22-15-20(29-25(31)16-7-4-3-5-8-16)23(33-2)14-19(22)28-24(30)9-6-12-34-21-11-10-17(26)13-18(21)27/h3-5,7-8,10-11,13-15H,6,9,12H2,1-2H3,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJMLKKFYYUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)OC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3975682.png)


![5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B3975701.png)

![1-(4-tert-butylphenoxy)-3-[2-(3-cyclohexen-1-yl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3975707.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B3975726.png)
![N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3975734.png)
![1-allyl-4-{[4-(pyridin-4-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B3975743.png)
![N-{2-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridin-3-amine](/img/structure/B3975745.png)

![5-{1-[(6-ethoxypyridin-3-yl)methyl]piperidin-4-yl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3975748.png)
![ethyl oxo{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate](/img/structure/B3975765.png)